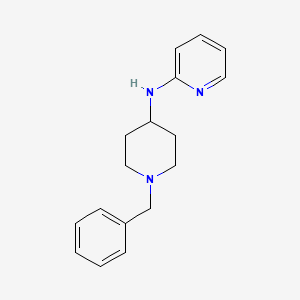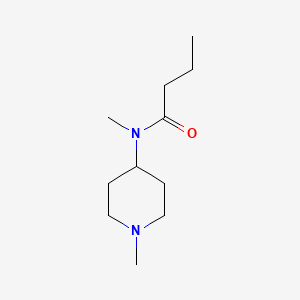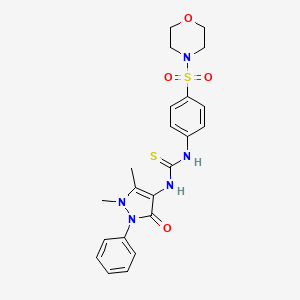
1-(Pyridine-4-carbonyl)-5-(trifluoromethyl)pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridine-4-carbonyl)-5-(trifluoromethyl)pyridin-2-one, also known as PTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PTC is a white crystalline powder with a molecular weight of 267.23 g/mol and a melting point of 141-143°C.
Mechanism of Action
The mechanism of action of 1-(Pyridine-4-carbonyl)-5-(trifluoromethyl)pyridin-2-one is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, this compound reduces the production of inflammatory mediators, thereby reducing inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of COX-2 and PLA2 enzymes. In vivo studies have shown that this compound reduces inflammation and tumor growth in animal models. This compound has also been shown to increase the production of certain cytokines such as interleukin-10 (IL-10), which has anti-inflammatory properties. However, the exact biochemical and physiological effects of this compound are still being investigated.
Advantages and Limitations for Lab Experiments
1-(Pyridine-4-carbonyl)-5-(trifluoromethyl)pyridin-2-one has several advantages for lab experiments. It is a stable and easily synthesizable compound with a high purity level. It has been extensively studied for its potential applications in various fields, making it a well-known compound in the scientific community. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a low bioavailability, which can limit its effectiveness as a drug candidate.
Future Directions
There are several future directions for the study of 1-(Pyridine-4-carbonyl)-5-(trifluoromethyl)pyridin-2-one. One direction is to investigate the potential of this compound as a drug candidate for the treatment of various diseases such as cancer and inflammatory disorders. Another direction is to study the mechanism of action of this compound in more detail to better understand its biochemical and physiological effects. Additionally, the synthesis of this compound derivatives with improved solubility and bioavailability could lead to the development of more effective drug candidates. Finally, the use of this compound as a building block for the synthesis of new organic compounds and polymers could lead to the development of new materials with unique properties.
Synthesis Methods
1-(Pyridine-4-carbonyl)-5-(trifluoromethyl)pyridin-2-one can be synthesized using various methods. One of the most common methods is the reaction of 4-pyridinecarboxylic acid with trifluoroacetic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white crystalline solid with a high purity level. Other methods include the reaction of 4-pyridinecarboxylic acid with trifluoromethyl ketone and the reaction of 4-pyridinecarboxylic acid with trifluoroacetic acid and acetic anhydride.
Scientific Research Applications
1-(Pyridine-4-carbonyl)-5-(trifluoromethyl)pyridin-2-one has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has been used as a potential drug candidate for the treatment of various diseases such as rheumatoid arthritis, multiple sclerosis, and cancer. In agriculture, this compound has been used as a plant growth regulator and insecticide. It has been shown to increase crop yield and protect crops from pests. In material science, this compound has been used as a building block for the synthesis of various organic compounds and polymers.
properties
IUPAC Name |
1-(pyridine-4-carbonyl)-5-(trifluoromethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O2/c13-12(14,15)9-1-2-10(18)17(7-9)11(19)8-3-5-16-6-4-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQNNODDQBDUBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1C(F)(F)F)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B7464191.png)

![[4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)phenyl] thiocyanate](/img/structure/B7464210.png)
![7-Methyl-5-phenyl-1-piperidin-1-yl-3-(3,4,5-trimethoxyphenyl)pyrazolo[4,3-c][1,5,2]oxazaphosphinine 1-oxide](/img/structure/B7464216.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-(2,5-dioxoimidazolidin-4-yl)-N-methylpropanamide](/img/structure/B7464217.png)
![N-[2-[[2-(4-tert-butyl-2,6-dimethylphenyl)acetyl]amino]ethyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B7464228.png)
![(4E)-4-[[(3E)-3-benzylidene-2-morpholin-4-ylcyclopenten-1-yl]methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one](/img/structure/B7464233.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]ethanediamide](/img/structure/B7464238.png)

![[2-[4-[(2,4-Dinitrobenzoyl)amino]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl] benzoate](/img/structure/B7464274.png)

![3-(furan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464291.png)
![3-[2-(2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7464295.png)